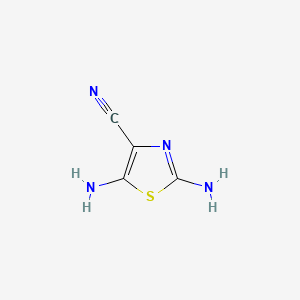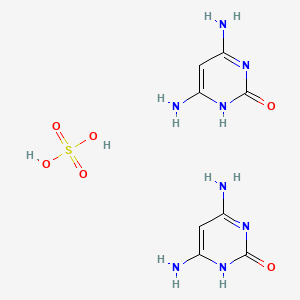
VANADYL 2 9 16 23-TETRAPHENOXY-29H 31H-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a chemical compound with the empirical formula C56H32N8O5V . It is often used in research and development .
Molecular Structure Analysis
The molecular weight of Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is 947.85 . The structure includes a vanadyl group (O=V), phthalocyanine core, and four phenoxyl groups .Physical And Chemical Properties Analysis
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a powder with a dye content of approximately 98% . It has a maximum absorption (λmax) at 710 nm .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of VANADYL 2 9 16 23-TETRAPHENOXY-29H 31H-, focusing on unique applications:
Photovoltaic Applications
The compound has been studied for its optical and electrical characteristics in single-junction solar cells. Research indicates that it can be used to develop green-colour dye-sensitized solar cells, enhancing the photovoltaic effect .
Electrical Property Enhancement
Studies have explored the correlation between the physical characteristics of active layers containing this compound and their electrical properties. It has been used in metal/organic/metal devices to improve electrical performance .
Optical Nonlinearities
Research on ultrafast optical nonlinearities in thin films of related phthalocyanine compounds suggests potential applications in developing materials with unique optical properties .
Nanotube Synthesis
The templating method has been used to synthesize composite nanotubes with this compound, showing its utility as a p-type material in nanotechnology applications .
Organic Solar Cell Efficiency
Integrating plasmonic spherical silver with this compound in an active layer of organic solar cells has been reported to enhance both optical and electrical performance, suggesting its use in improving organic solar cell efficiency .
Material Synthesis
This compound is also used as a material for synthesizing composites with electron-donating and electron-accepting properties, which is crucial for various electronic applications .
作用機序
Target of Action
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine (VOPcPhO) is primarily used in the field of photovoltaics . It acts as an acceptor material in organic solar cells . The primary targets of VOPcPhO are the electron donor materials in these cells .
Mode of Action
VOPcPhO interacts with its targets, the electron donor materials, in a complementary manner. It is a p-type material, meaning it has a positive charge due to the lack of electrons . When it comes into contact with n-type materials (electron donors), there is a transfer of electrons. This interaction results in the generation of electricity .
Biochemical Pathways
The primary biochemical pathway affected by VOPcPhO is the electron transport chain in organic solar cells . When VOPcPhO accepts electrons from the donor materials, it facilitates the movement of electrons through the cell. This electron flow is what generates electricity .
Pharmacokinetics
In terms of its distribution within a solar cell, vopcpho is typically dispersed evenly throughout the active layer of the cell to maximize its interaction with the electron donor materials .
Result of Action
The result of VOPcPhO’s action within a solar cell is the generation of electricity. By accepting electrons from the donor materials, VOPcPhO enables the flow of electrons through the cell, which is then harnessed as electrical energy .
Action Environment
The efficacy and stability of VOPcPhO can be influenced by various environmental factors. For instance, exposure to light is necessary for the generation of electricity in solar cells . Additionally, the physical environment, such as temperature and humidity, can impact the efficiency and lifespan of the solar cell . .
Safety and Hazards
将来の方向性
The integration of plasmonic spherical silver into the active layer of organic solar cells using Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine shows promise for enhancing the optical and electrical performance of these cells . This suggests potential future directions in the field of organic solar cells.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of vanadyl acetylacetonate with phenol in the presence of a base to form the target compound.", "Starting Materials": [ "Vanadyl acetylacetonate", "Phenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve vanadyl acetylacetonate in a solvent (e.g. toluene)", "Add phenol to the solution", "Add a base to the solution and stir", "Heat the solution under reflux for several hours", "Cool the solution and filter the precipitate", "Wash the precipitate with a solvent (e.g. ethanol)", "Dry the product under vacuum" ] } | |
CAS番号 |
109738-21-8 |
分子式 |
C56H38N8O5V |
分子量 |
953.913 |
InChI |
InChI=1S/C56H38N8O4.O.V/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;/q-2;;+2 |
InChIキー |
QLJKMZISJZORJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C([N-]5)NC7=C8C=C(C=CC8=C(N7)NC9=C1C=C(C=CC1=C(N4)[N-]9)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1.O=[V+2] |
製品の起源 |
United States |
Q & A
Q1: What makes VOPcPhO a suitable material for organic photovoltaic cells (OPVCs)?
A1: VOPcPhO exhibits several properties that make it attractive for OPVCs. Firstly, its absorption spectrum complements that of 3, 4, 9, 10-perylenetetracarboxylic dianhydride (PTCDA), another organic semiconductor. While PTCDA absorbs light primarily in the visible range (450nm-600nm), VOPcPhO absorbs in the UV range (300nm-400nm) and near-infrared region (600nm-800nm) []. This complementary absorption allows bilayer VOPcPhO/PTCDA heterojunctions to capture a wider range of the solar spectrum, potentially leading to improved efficiency. Secondly, VOPcPhO has a relatively low optical band gap of 1.6 eV [], meaning it requires less energy to excite electrons and create excitons, which are essential for generating electricity in OPVCs.
Q2: How does the integration of a porous structure affect the performance of VOPcPhO-based vertical organic field-effect transistors (VOFETs)?
A2: Research suggests that incorporating a porous structure into the dielectric layer of VOPcPhO-based VOFETs can significantly enhance their performance []. Specifically, using a porous P(VDF-TrFE) dielectric layer, created through a replication process using an anodic aluminum oxide (AAO) template, resulted in higher output currents and lower turn-on voltages compared to VOFETs with a non-porous dielectric layer []. This improvement is attributed to the increased surface area provided by the porous structure, which facilitates charge transport within the device.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



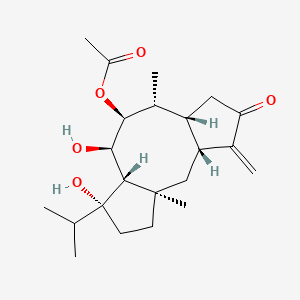
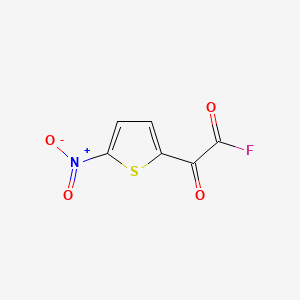


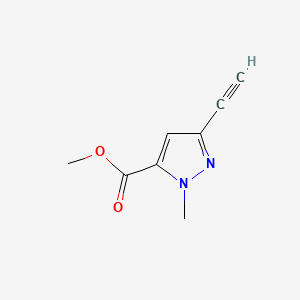
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566467.png)
![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)
![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)
